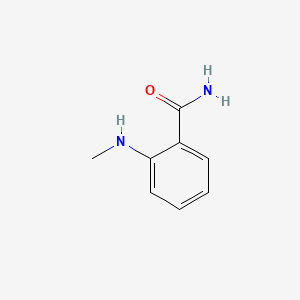

2-(Methylamino)benzamide

Vue d'ensemble

Description

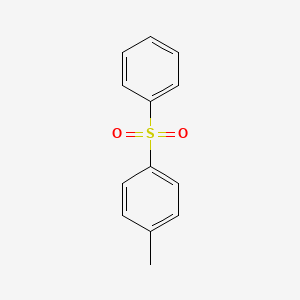

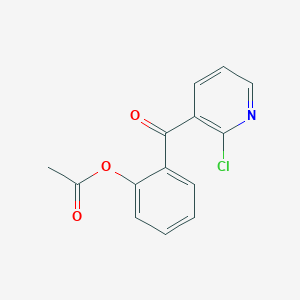

“2-(Methylamino)benzamide” is a chemical compound with the molecular formula C8H10N2O . It has a molecular weight of 150.178 Da . This compound can be used as a plant growth regulator additive .

Synthesis Analysis

The synthesis of benzamide compounds, including “this compound”, often starts from benzoic acids and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Molecular Structure Analysis

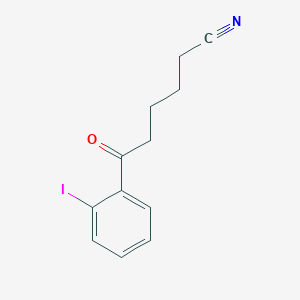

The molecular structure of “this compound” can be represented by the SMILES string CNc1ccccc1C(=O)N . The InChI representation is InChI=1S/C8H10N2O/c1-10-7-5-3-2-4-6(7)8(9)11/h2-5,10H,1H3,(H2,9,11) .

Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 321.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 44.8±0.3 cm3, and it has a polar surface area of 55 Å2 .

Applications De Recherche Scientifique

Antiproliferative Activity

Research by Youssef et al. (2020) has demonstrated the synthesis of N-Alkyl-2-(substitutedbenzamido) benzamides, showing potent cytotoxic activities against cancer cell lines, notably MCF-7 and A549, highlighting the potential of these compounds in cancer therapy. These compounds were evaluated for their binding affinity towards the human σ1 receptor, suggesting a pathway for designing new anticancer drugs Design, synthesis and antiproliferative activity of new amine, amino acid and dipeptide-coupled benzamides as potential sigma-1 receptor.

Antibacterial and Antifungal Activities

Adam et al. (2016) synthesized 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide and demonstrated its antibacterial efficacy against both gram-positive and gram-negative bacteria, offering insights into new antibacterial agents The Synthesis and Characterisation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study.

Antimicrobial Properties

Limban et al. (2020) and (2019) have contributed significantly to the field by synthesizing new benzamide derivatives with promising activity against both planktonic and biofilm-embedded microbial cells. Their studies highlight the potential of these compounds in addressing the challenge of antifungal resistance and developing novel antifungal compounds with improved pharmacokinetic profiles Design, Synthesis and Biopharmacological Profile Evaluation of New 2-((4- Chlorophenoxy)Methyl)-N-(Arylcarbamothioyl)Benzamides with Broad Spectrum Antifungal Activity.

Synthesis and Characterization

Studies by Yakan et al. (2020) on the synthesis and characterization of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides reveal their antioxidant and antibacterial activities, showcasing the multifunctional potential of benzamide derivatives in pharmaceutical applications Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides.

Chemical Synthesis Techniques

Research on the methylation of C-H bonds in benzamides, as explored by Uemura et al. (2016), provides valuable methodology for the functionalization of benzamides, which is crucial for the development of pharmaceutical compounds Phenyltrimethylammonium Salts as Methylation Reagents in the Nickel-Catalyzed Methylation of C-H Bonds.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-(Methylamino)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as histone deacetylases (HDACs), which are crucial for regulating gene expression through chromatin remodeling. The interaction between this compound and HDACs can lead to the inhibition of these enzymes, thereby affecting the acetylation status of histones and altering gene expression patterns .

Additionally, this compound has been shown to interact with various proteins involved in cellular signaling pathways. For instance, it can bind to certain receptor proteins on the cell surface, influencing downstream signaling cascades that regulate cell growth, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on cellular processes are diverse and profound. In various cell types, this compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in tumor cell lines, this compound has demonstrated cytotoxic effects, leading to reduced cell viability and proliferation . This is partly due to its ability to inhibit HDACs, resulting in the reactivation of tumor suppressor genes and the induction of apoptosis.

Moreover, this compound can affect cellular metabolism by altering the activity of metabolic enzymes. This can lead to changes in the levels of key metabolites, thereby impacting cellular energy production and biosynthetic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of HDACs, which leads to increased acetylation of histones and changes in chromatin structure. This alteration in chromatin structure can result in the activation or repression of specific genes, thereby influencing cellular functions .

Additionally, this compound can bind to other biomolecules, such as receptor proteins and enzymes, affecting their activity. For instance, its binding to receptor proteins can modulate signal transduction pathways, leading to changes in cellular responses . Furthermore, this compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . The degradation products may have different biochemical properties and effects on cellular functions.

Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function. For example, prolonged treatment with this compound can lead to sustained inhibition of HDACs, resulting in persistent changes in gene expression and cellular behavior .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites may have different biological activities and can influence metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, where it interacts with HDACs and other nuclear proteins . Targeting signals and post-translational modifications may play a role in directing this compound to these compartments, thereby influencing its biochemical effects .

Propriétés

IUPAC Name |

2-(methylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10-7-5-3-2-4-6(7)8(9)11/h2-5,10H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDNXQLRLSPQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226018 | |

| Record name | Benzamide, o-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7505-81-9 | |

| Record name | 2-(Methylamino)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7505-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, o-(methylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007505819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7505-81-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, o-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylamino)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2-(methylamino)benzamide?

A1: this compound has the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol. While the provided research articles do not contain comprehensive spectroscopic data, they utilize various techniques for characterization. These include:

- NMR spectroscopy: Both 1H NMR and 13C NMR are used to confirm the structure of this compound and its derivatives. [, , ]

- Mass spectrometry (GC-MS): This technique is employed to confirm the molecular weight and fragmentation pattern of the synthesized compounds. []

- UV/Vis spectroscopy: This method is used to monitor the kinetics of cyclization reactions involving this compound derivatives. []

Q2: How is this compound used in the synthesis of quinazoline derivatives?

A2: this compound serves as a versatile starting material for synthesizing various quinazoline derivatives. Several reaction pathways are highlighted in the provided research:

- Reaction with levulinic acid: This reaction yields 3a,4-dimethyl-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazoline-1,9-dione, demonstrating the potential for forming complex heterocyclic systems. []

- Acylation and base-catalyzed cyclization: Reacting this compound with substituted benzoyl chlorides, followed by base-catalyzed cyclization, yields 2-(substituted phenyl)quinazolin-4-ones. This reaction follows a mechanism involving rapid pre-equilibrium and adheres to the Hammett correlation. []

- Copper-catalyzed intramolecular α-C–H amination: This novel approach utilizes this compound and isatoic anhydride to generate quinazolin-4(3H)-one derivatives via a ring-opening cyclization strategy. This method exhibits good functional group tolerance and offers a route to various 2-substituted quinazolinone derivatives. []

Q3: Are there any fluorescent probes derived from this compound?

A: Yes, a sulfhydryl-reactive fluorescent probe called Br-MANT (N-[2-[(bromoacetyl)amino]ethyl]-2-(methylamino)benzamide) has been synthesized. [] This probe incorporates a N-methyl anthraniloyl group (derived from this compound) linked to a bromoacetyl moiety for targeting sulfhydryl groups. Br-MANT exhibits favorable fluorescent properties, including a good quantum yield and a long fluorescence lifetime, making it suitable for studying cysteine residues in proteins.

Q4: What are the potential applications of the synthesized quinazoline derivatives?

A4: Quinazoline derivatives, including those synthesized from this compound, hold promise for various applications, particularly in medicinal chemistry:

- Anti-Alzheimer's agents: Research suggests that novel quinazoline derivatives may act as potential poly-functional anti-Alzheimer's agents. [] Further research is needed to explore their specific mechanisms and efficacy.

- Rutaecarpine synthesis: The copper-catalyzed α-C–H amination strategy allows for synthesizing rutaecarpine, a quinazolinone alkaloid with potential therapeutic applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide](/img/structure/B1345457.png)